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molecular formula C10H12O B8800388 2-Methyl-2-indanol CAS No. 33223-84-6

2-Methyl-2-indanol

Cat. No. B8800388
M. Wt: 148.20 g/mol
InChI Key: JWVVFPXYZALZDT-UHFFFAOYSA-N
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Patent
US05486585

Procedure details

2-Methyl-2-indanol (66.2 g) was dissolved in toluene (500 ml) in a 1 liter flask equipped with a Dean-Stark trap. To this solution p-toluene sulfonic acid (2 g) and a small amount of hydroquinone were added, and the mixture was refluxed for 2.5 hours. After 8 ml of H2O was generated, the reaction mixture was cooled to 0° C. and H2O (1 liter), also cooled to 03C, was added. The organic phase was separated and washed three times with water (500 ml). The toluene was evaporated and the residue (with trace of hydroquinone added) was distilled at reduced pressure to give 2-methylindene (47.2 g, 48%) as clear slightly green liquid.
Quantity
66.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
[Compound]
Name
03C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1(O)[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3]1.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C=CC(O)=CC=1)O.O>C1(C)C=CC=CC=1>[CH3:1][C:2]1[CH2:10][C:9]2[C:4]([CH:3]=1)=[CH:5][CH:6]=[CH:7][CH:8]=2

Inputs

Step One
Name
Quantity
66.2 g
Type
reactant
Smiles
CC1(CC2=CC=CC=C2C1)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
O
Name
03C
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 2.5 hours
Duration
2.5 h
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed three times with water (500 ml)
CUSTOM
Type
CUSTOM
Details
The toluene was evaporated
ADDITION
Type
ADDITION
Details
the residue (with trace of hydroquinone added)
DISTILLATION
Type
DISTILLATION
Details
was distilled at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 47.2 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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